molecular formula C16H13NO3 B2359418 (2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one CAS No. 102692-40-0

(2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B2359418
CAS No.: 102692-40-0
M. Wt: 267.28 g/mol
InChI Key: VFNVMOXZNIOBKS-UHFFFAOYSA-N
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Description

(2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 4-methylphenyl group and a 4-nitrophenyl group on either side of the propenone moiety.

Scientific Research Applications

(2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow processes and more efficient purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (2E)-1-(4-methylphenyl)-3-(4-aminophenyl)prop-2-en-1-one.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents are introduced onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: (2E)-1-(4-methylphenyl)-3-(4-aminophenyl)prop-2-en-1-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of (2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its potential anticancer activity could involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(4-methylphenyl)-3-(4-aminophenyl)prop-2-en-1-one: A reduced derivative with an amino group instead of a nitro group.

    (2E)-1-(4-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one: A derivative with a hydroxy group on the phenyl ring.

    (2E)-1-(4-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one: A derivative with a chloro group on the phenyl ring.

Uniqueness

(2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one is unique due to the presence of both a 4-methylphenyl group and a 4-nitrophenyl group, which impart distinct chemical and biological properties. The nitro group, in particular, can undergo various transformations, making this compound a versatile intermediate in organic synthesis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one involves the condensation of 4-methylacetophenone with 4-nitrobenzaldehyde in the presence of a base to form the corresponding chalcone, which is then subjected to a Wittig reaction to yield the final product.", "Starting Materials": [ "4-methylacetophenone", "4-nitrobenzaldehyde", "Base (e.g. NaOH, KOH)", "Phosphonium salt (e.g. triphenylphosphine)" ], "Reaction": [ "Step 1: Dissolve 4-methylacetophenone (1.0 equiv) and 4-nitrobenzaldehyde (1.0 equiv) in ethanol or another suitable solvent.", "Step 2: Add a base (1.5 equiv) to the reaction mixture and stir at room temperature for several hours until the chalcone product is formed.", "Step 3: Isolate the chalcone product by filtration or other suitable means.", "Step 4: Dissolve the chalcone product in a suitable solvent (e.g. THF) and add a phosphonium salt (1.2 equiv) to the reaction mixture.", "Step 5: Heat the reaction mixture to reflux for several hours until the final product is formed.", "Step 6: Isolate the final product by filtration or other suitable means." ] }

CAS No.

102692-40-0

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C16H13NO3/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(10-5-13)17(19)20/h2-11H,1H3

InChI Key

VFNVMOXZNIOBKS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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